N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound featuring a cyclopentyl group attached to an aniline moiety, which in turn is connected to a boronic acid derivative
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting aniline with a boronic acid derivative under specific conditions. The reaction typically involves the use of a palladium catalyst and a suitable base.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with cyclopentyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitro compounds or reduction to form amine derivatives.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Bases: Sodium carbonate, potassium phosphate, and triethylamine are often used as bases in these reactions.
Solvents: Solvents such as toluene, tetrahydrofuran, and water are typically employed.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Nitro Compounds: Formed through the oxidation of the aniline group.
Amine Derivatives: Resulting from the reduction of the aniline group.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through its ability to form stable complexes with various substrates. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role in cross-coupling reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways Involved:
Boronic Acid Group: Interacts with diols and other nucleophiles.
Aniline Group: Participates in electrophilic substitution reactions.
Comparison with Similar Compounds
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the cyclopentyl group.
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Contains a pyrimidin-2-amine group instead of aniline.
Uniqueness: N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of the cyclopentyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and versatile reactivity make it a valuable compound in organic synthesis and research.
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Properties
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14,19H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIWVEPXTPATEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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